Methyl 2-(4-chloro-2-methoxyphenoxy)acetate Methyl 2-(4-chloro-2-methoxyphenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16558987
InChI: InChI=1S/C10H11ClO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C10H11ClO4
Molecular Weight: 230.64 g/mol

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate

CAS No.:

Cat. No.: VC16558987

Molecular Formula: C10H11ClO4

Molecular Weight: 230.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate -

Specification

Molecular Formula C10H11ClO4
Molecular Weight 230.64 g/mol
IUPAC Name methyl 2-(4-chloro-2-methoxyphenoxy)acetate
Standard InChI InChI=1S/C10H11ClO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3
Standard InChI Key QJLMZHVFVLORNG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)Cl)OCC(=O)OC

Introduction

Chemical Identity and Structural Analysis

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate belongs to the class of chlorophenoxyacetate esters, which are widely studied for their roles in agrochemicals, pharmaceuticals, and organic synthesis. Its molecular formula is C₁₀H₁₁ClO₄, derived from the substitution pattern of a chlorine atom at the para position and a methoxy group at the ortho position of the phenoxy ring, coupled with a methyl ester functional group .

Molecular Structure and Stereochemistry

The compound’s structure features:

  • A chlorine atom at the 4-position of the phenyl ring, enhancing electrophilic reactivity.

  • A methoxy group (-OCH₃) at the 2-position, contributing to steric hindrance and electronic effects.

  • An acetate ester moiety (-OCH₂COOCH₃) linked to the phenolic oxygen, which influences solubility and metabolic stability.

The presence of electron-withdrawing (Cl) and electron-donating (OCH₃) groups creates a polarized aromatic system, potentially favoring nucleophilic substitution reactions at the chloro site .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)
Methyl 2-(4-chlorophenoxy)acetate C₉H₉ClO₃4-Cl200.62
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate C₁₀H₁₁BrO₄4-Br, 2-OCH₃275.10
4-Chloro-2-methylphenoxyacetate C₉H₈ClO₃4-Cl, 2-CH₃199.61
Target CompoundC₁₀H₁₁ClO₄4-Cl, 2-OCH₃230.64

Synthesis and Reaction Mechanisms

The synthesis of methyl 2-(4-chloro-2-methoxyphenoxy)acetate can be inferred from methodologies used for structurally similar compounds, particularly alkylation reactions involving chloroacetate esters.

Key Synthetic Routes

A plausible pathway involves the SN2 alkylation of 4-chloro-2-methoxyphenol with methyl chloroacetate in the presence of a base, such as potassium carbonate (K₂CO₃), in polar aprotic solvents .

Representative Reaction Scheme:

  • Substrate Activation: Deprotonation of 4-chloro-2-methoxyphenol by K₂CO₃ to form a phenoxide ion.

  • Nucleophilic Attack: Phenoxide ion attacks the electrophilic carbon of methyl chloroacetate, displacing chloride.

  • Esterification: Formation of the methyl ester linkage yields the target compound.

Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueRationale
SolventDMF or AcetonitrileEnhances nucleophilicity of phenoxide ion; stabilizes transition state .
Temperature0°C → Room TempMinimizes side reactions (e.g., hydrolysis) while ensuring reactivity .
BaseK₂CO₃Mild base avoids over-decomposition of sensitive functional groups .
Reaction Time4–6 hoursBalances conversion efficiency and byproduct formation .

Challenges in Synthesis

  • Steric Hindrance: The ortho-methoxy group may slow reaction kinetics by obstructing access to the phenolic oxygen .

  • Competitive Hydrolysis: Methyl chloroacetate is prone to hydrolysis in aqueous conditions, necessitating anhydrous solvents .

Physicochemical Properties

While experimental data for the target compound are scarce, properties can be extrapolated from analogs:

Solubility and Stability

  • Solubility: Likely soluble in polar organic solvents (e.g., DMSO, acetone) due to the ester and methoxy groups . Limited water solubility is expected (≤1 mg/mL) .

  • Thermal Stability: Decomposition likely occurs above 150°C, consistent with similar acetates .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1740 cm⁻¹ (ester carbonyl) and ν(C-O-C) ~1250 cm⁻¹ .

  • NMR (¹H):

    • δ 3.7–3.9 ppm (s, 3H, ester -OCH₃).

    • δ 6.6–7.2 ppm (m, 3H, aromatic protons) .

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